2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride
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Overview
Description
2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride is a chemical compound with the molecular formula C8H12N2O2.2ClH. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride typically involves the reaction of 3-methoxypyridine with ethylene oxide in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature
Solvent: Aqueous or organic solvent
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halides (e.g., HCl, HBr) or other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction may produce pyridine alcohols or amines.
Scientific Research Applications
2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3-hydroxypyridin-2-yl)ethanol;dihydrochloride
- 2-Amino-1-(3-chloropyridin-2-yl)ethanol;dihydrochloride
- 2-Amino-1-(3-methylpyridin-2-yl)ethanol;dihydrochloride
Uniqueness
2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-12-7-3-2-4-10-8(7)6(11)5-9;;/h2-4,6,11H,5,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNWNXJQEBNVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C(CN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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